![molecular formula C4H6O6 B1433363 DL-Tartaric-2,3-D2 acid CAS No. 91469-46-4](/img/structure/B1433363.png)
DL-Tartaric-2,3-D2 acid
Overview
Description
DL-Tartaric-2,3-D2 acid, also known as 2,3-Dihydroxy (2H)butanedioic acid, is a non-standard isotope . It has a molecular formula of C4H4D2O6 . The average mass is 152.099 Da and the monoisotopic mass is 152.028992 Da .
Synthesis Analysis
DL-Tartaric acid is synthesized by a three-step reaction mainly using maleic anhydride (MAH) as raw material . The first step is the hydrolysis of maleic anhydride to maleic acid (MA). The second step uses Na2WO4 as a catalyst to promote the epoxidation between maleic acid and 30%H2O2 at 70 °C. The third step promotes the hydrolysis of epoxysuccinic acid (EA) to DL-tartaric acid by H2SO4 at 100 °C .Molecular Structure Analysis
The molecular structure of DL-Tartaric-2,3-D2 acid can be represented by the isomeric SMILES [2H]C(C(=O)O)(C([2H])(C(=O)O)O)O .Physical And Chemical Properties Analysis
DL-Tartaric-2,3-D2 acid has a molecular weight of 152.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass is 152.02899140 g/mol and the monoisotopic mass is 152.02899140 g/mol . The topological polar surface area is 115 Ų .Scientific Research Applications
Supramolecular Architecture in Salt Hydrates :DL-tartaric acid is used in crystal engineering, particularly in the creation of hybrid molecules with secondary amines. It is instrumental in studying the nature of intermolecular interactions, especially hydrogen bonds, which determine the stabilization of solid forms. For instance, a study explored the synthesis of a salt hydrate involving DL-tartaric acid and dimethylamine, examining the supramolecular synthon approach and the resulting crystal packing (Likhitha et al., 2021).
Formation of Metal Complexes :DL-tartaric acid interacts with metal ions to form complexes, which are significant in understanding the chemical properties of these ions. For example, the interaction of DL-tartaric acid with oxovanadium(IV) cations has been studied, revealing insights into the formation of binuclear complexes and their stability (Pettit & Swash, 1978).
Nanomaterial Synthesis :The sol-gel method utilizes DL-tartaric acid as a template for forming silica nanotubes and spheres. This process is influenced by factors like temperature and solvent mixture, indicating the role of DL-tartaric acid in determining the microstructure of silica (Mokoena, Datye, & Coville, 2003).
Polysulfone Membrane Modification :The effects of DL-tartaric acid on polysulfone ultrafiltration membranes were studied. This research is crucial in understanding how the addition of such compounds influences the membrane’s properties, like permeation and rejection behavior, which are vital in applications like dye removal from aqueous media (Sharma & Purkait, 2016).
Terahertz Spectroscopy and Molecular Identification :DL-tartaric acid has been investigated using terahertz time-domain spectroscopy (THz-TDS). This technique helps distinguish between different isomers of tartaric acid based on their characteristic absorption peaks. The findings show the sensitivity of THz-TDS to subtle differences in molecular structures, making it effective for molecular identification in biology and pharmacy (Chen et al., 2019).
Crystalline Complex Studies :The crystalline complexes involving amino acids and peptides with tartaric acid offer insights into chiral effects and supramolecular associations. Such studies are crucial in understanding the interaction patterns of various molecules, significantly impacting fields like material science and crystallography (Selvaraj et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2,3-dideuterio-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O)(C([2H])(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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